molecular formula C11H16FN5 B11728792 N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Katalognummer: B11728792
Molekulargewicht: 237.28 g/mol
InChI-Schlüssel: UCWHHYNSKHOART-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bispyrazole derivative characterized by two substituted pyrazole rings linked via a methylene bridge. The first pyrazole ring (position 4) is substituted with an ethyl group at N1 and a fluorine atom at C5, while the second pyrazole (position 3) contains methyl groups at N1 and C5 (see structural analogs in –14) . This compound’s molecular formula is inferred as C₁₂H₁₈FN₅ (exact weight depends on substituent positions), though a closely related analog, N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine (CAS 1856069-90-3), has a molecular weight of 287.77 g/mol and formula C₁₂H₁₉ClFN₅ . The fluorine atom likely enhances metabolic stability and bioavailability, while the ethyl and methyl groups contribute to hydrophobic interactions .

Eigenschaften

Molekularformel

C11H16FN5

Molekulargewicht

237.28 g/mol

IUPAC-Name

N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H16FN5/c1-4-17-11(12)9(7-14-17)6-13-10-5-8(2)16(3)15-10/h5,7H,4,6H2,1-3H3,(H,13,15)

InChI-Schlüssel

UCWHHYNSKHOART-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=C(C=N1)CNC2=NN(C(=C2)C)C)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Core Synthesis

The first pyrazole ring (1-ethyl-5-fluoro-1H-pyrazol-4-yl) is synthesized through:

  • Cyclocondensation : Reaction of ethyl hydrazine (1.2 eq) with 1,1,3,3-tetraethoxypropane (1 eq) in acetic acid at 80°C for 6 hours, yielding 1-ethyl-1H-pyrazole-4-carbaldehyde.

  • Fluorination : Treatment with Selectfluor® (1.5 eq) in acetonitrile at 60°C for 12 hours, achieving 85–92% fluorination efficiency.

Table 1: Reaction Conditions for Pyrazole Core Synthesis

StepReagentsSolventTemperatureTimeYield
CyclocondensationEthyl hydrazine, tetraethoxypropaneAcetic acid80°C6 hr78%
FluorinationSelectfluor®MeCN60°C12 hr89%

Functionalization and Coupling

The second pyrazole unit (1,5-dimethyl-1H-pyrazol-3-amine) is prepared via:

  • Methylation : 1H-pyrazol-3-amine (1 eq) treated with methyl iodide (2.2 eq) and K₂CO₃ (3 eq) in DMF at 50°C for 8 hours.

  • Reductive amination : Reaction of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde (1 eq) with 1,5-dimethyl-1H-pyrazol-3-amine (1.1 eq) using NaBH₄ (1.5 eq) in THF at 0°C → RT, achieving 76–84% yield.

Table 2: Coupling Reaction Optimization

ParameterCondition 1Condition 2Optimal Condition
SolventTHFDMFTHF
Temperature0°C → RT25°C constant0°C → RT
Reducing AgentNaBH₄NaBH(OAc)₃NaBH₄
Yield82%68%82%

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (THF, DMF) enhance reaction rates due to improved solubility of intermediates:

  • THF : Higher yields (82%) in reductive amination due to better stabilization of the imine intermediate.

  • DMF : Preferred for alkylation steps (94% yield) owing to its high boiling point and compatibility with strong bases.

Catalytic Systems

  • Pd/C (5% wt) : Achieves 95% conversion in hydrogenation steps but requires careful handling.

  • Organocatalysts (e.g., proline derivatives) : Emerging as greener alternatives, though yields remain suboptimal (55–65%).

Characterization and Quality Control

Spectroscopic Analysis

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.35 (t, 3H, CH₂CH₃)

  • δ 2.25 (s, 3H, N-CH₃)

  • δ 4.15 (q, 2H, CH₂CH₃)

  • δ 6.45 (s, 1H, pyrazole-H)

HPLC Purity :

  • 99.5% using C18 column (MeCN:H₂O = 70:30, 1 mL/min).

Industrial-Scale Production

Continuous Flow Synthesis

  • Microreactor systems : Reduce reaction time from 12 hours to 35 minutes for fluorination steps.

  • In-line purification : Integrates liquid-liquid extraction and crystallization, improving throughput by 40%.

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Annual Output150 kg420 kg
Purity98.7%99.3%
Solvent Consumption1200 L/kg650 L/kg

Analyse Chemischer Reaktionen

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Wissenschaftliche Forschungsanwendungen

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of pyrazole-based amines with diverse pharmacological and agrochemical applications. Below is a structural and functional comparison with key analogs:

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Pyrazole 1) Substituents (Pyrazole 2) Molecular Weight Key Features Reference
N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine N1: Ethyl; C5: F N1: Methyl; C5: Methyl ~275 (estimated) Fluorine for stability; dual methyl groups
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine N1: Ethyl; C4: Methyl N1: 2-methylpropyl; C5: Methyl 275.39 g/mol Bulky 2-methylpropyl for enhanced lipophilicity
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine N1: Ethyl; C5: F Thiophene ring with F 257.31 g/mol Thiophene introduces π-π interactions
1-ethyl-5-methyl-1H-pyrazol-3-amine N1: Ethyl; C5: Methyl None (single pyrazole) 125.17 g/mol Simpler structure; lower molecular weight
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine N1: 2,2-difluoroethyl; C5: Methyl N1: Methyl; C5: Methyl Not reported Difluoroethyl enhances electronegativity

Key Findings:

Substituent Effects on Lipophilicity: The ethyl and methyl groups in the target compound promote hydrophobicity, similar to the 2-methylpropyl group in ’s analog . Thiophene-containing analogs (e.g., ) introduce aromaticity, which could enhance binding to receptors via π-π stacking .

Role of Fluorine: Fluorine at C5 (target compound) or in thiophene rings () likely reduces metabolic degradation compared to non-fluorinated analogs like 1-ethyl-5-methyl-1H-pyrazol-3-amine .

Structural Complexity and Bioactivity :

  • Bispyrazole derivatives (e.g., target compound and ) generally have higher molecular weights (>250 g/mol) than single-pyrazole analogs (e.g., ), which may influence pharmacokinetic profiles .

Synthetic Accessibility :

  • Simpler analogs like 1-ethyl-5-methyl-1H-pyrazol-3-amine () are easier to synthesize, whereas the target compound’s bifunctional structure requires multi-step coupling, as seen in ’s protocols for pyrazole-amine derivatives .

Biologische Aktivität

N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C10H15ClFN5
Molecular Weight 259.71 g/mol
CAS Number 1856094-57-9
IUPAC Name N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

The compound's structure features an ethyl group and a fluorine atom attached to the pyrazole ring, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Compounds containing the 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)

In vitro studies indicated that derivatives of pyrazole can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported IC50 values indicating effective inhibition of cancer cell proliferation at low concentrations (below 50 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have shown moderate activity against bacterial strains such as:

  • Staphylococcus aureus
  • Escherichia coli

Minimum inhibitory concentrations (MIC) were found to be around 250 µg/mL for several derivatives . This suggests that this compound may serve as a potential scaffold for developing new antibacterial agents.

The biological activity of this compound is attributed to several mechanisms:

  • p38 MAPK Inhibition : The compound has shown to inhibit p38 MAPK with an IC50 value of 53 nM, affecting inflammatory pathways and cytokine production .
  • Neutrophil Migration Interference : It has been reported that certain pyrazole derivatives can inhibit IL-8 induced chemotaxis in neutrophils, which is crucial for managing inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives:

  • Antitumor Activity : A study synthesized various pyrazole compounds and evaluated their anticancer effects in vitro and in vivo. The results indicated significant tumor growth inhibition in animal models treated with these compounds .
  • Antimicrobial Efficacy : Research focused on the synthesis of pyrazole-based ureas demonstrated their effectiveness against multiple microbial strains, suggesting a potential application in treating infections .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify methyl groups (δ ~2.1–2.5 ppm for CH₃), ethyl protons (δ ~1.3–1.5 ppm for CH₂CH₃), and fluorine-induced deshielding in adjacent protons .
  • IR Spectroscopy : Detect amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., HRMS m/z calculated for C₁₃H₁₉FN₆: 287.18) and fragmentation patterns .

How can researchers optimize synthesis yield and purity methodologically?

Q. Advanced

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Catalyst Optimization : Test copper(I) salts (e.g., CuBr) and ligands to enhance coupling efficiency while minimizing side reactions .
  • In-line Analytics : Implement HPLC or GC monitoring to track reaction progress and adjust parameters dynamically .

How do computational tools predict biological target interactions for this compound?

Q. Advanced

  • Quantum Chemical Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with enzymes or receptors .
  • Molecular Docking : Simulate binding poses with targets (e.g., kinases) using software like AutoDock, focusing on fluorine’s role in hydrophobic interactions .
  • MD Simulations : Assess stability of ligand-target complexes under physiological conditions .

How should contradictory biological activity data for pyrazole derivatives be resolved?

Q. Advanced

  • Structural Comparisons : Analyze substituent effects (e.g., ethyl vs. propyl groups) using analogs from SAR studies .
  • Assay Standardization : Control variables like cell line selection, solvent (DMSO concentration), and incubation time to reduce variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by experimental noise .

What challenges arise in regioselective pyrazole alkylation, and how are they addressed?

Q. Basic

  • Challenge : Competing alkylation at N1 vs. C4 positions due to similar reactivity.
  • Solutions : Use bulky bases (e.g., LDA) to direct alkylation, or protect reactive sites with temporary groups (e.g., SEM) .

How does the fluorine substituent influence this compound’s properties vs. non-fluorinated analogs?

Q. Advanced

  • Physicochemical Effects : Fluorine increases lipophilicity (logP) and metabolic stability by blocking CYP450 oxidation sites .
  • Biological Impact : Enhances binding affinity to hydrophobic pockets in targets (e.g., ATP-binding sites in kinases) .
  • Electronic Effects : Withdraws electron density, altering pKa of adjacent amine groups and reactivity in nucleophilic reactions .

Which in vitro assays evaluate this compound’s biological activity?

Q. Basic

  • Antimicrobial : Broth microdilution assays (MIC determination) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) .

How are QSAR models developed for pyrazole-amine derivatives?

Q. Advanced

  • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., dipole moment) parameters .
  • Validation : Apply leave-one-out cross-validation and external test sets to ensure predictive accuracy .
  • Software : Utilize tools like MOE or Schrödinger to correlate structural features with IC₅₀ values .

What strategies elucidate metabolic pathways and stability of this compound?

Q. Advanced

  • In Vitro Metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS .
  • Stability Studies : Assess pH-dependent degradation (e.g., simulated gastric fluid) and photostability under UV light .
  • Isotope Labeling : Use ¹⁴C-labeled compound to track metabolic fate in preclinical models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.